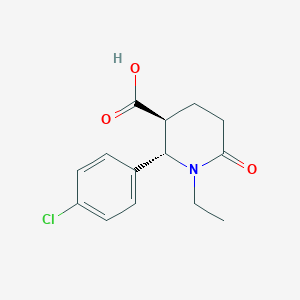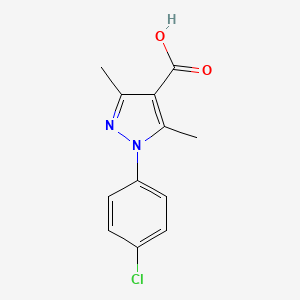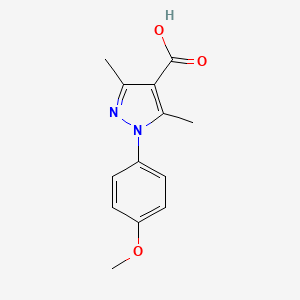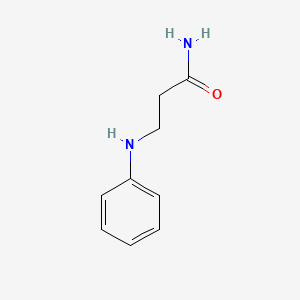
1-Methoxycyclooctene
Übersicht
Beschreibung
1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .
Molecular Structure Analysis
The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .
Chemical Reactions Analysis
Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .
Physical And Chemical Properties Analysis
The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.
Wissenschaftliche Forschungsanwendungen
Polymer Materials Science
1-Methoxycyclooctene is used in the field of Polymer Materials Science .
- It’s used in the development of mechanophores - molecular units that respond to mechanical force . This is a part of a larger field known as polymer mechanochemistry , which investigates macroscopic deformation, failure, and healing of polymer materials .
- The methods of application involve the synthesis and incorporation of mechanophores into polymers . The specific technical details and parameters would depend on the type of polymer and mechanophore being used.
- The outcomes of this application are significant in materials science. It helps in understanding and controlling the mechanical properties of materials, which can lead to the development of self-healing materials, among other things .
Agriculture and Food Industry
1-Methoxycyclooctene also finds application in the Agriculture and Food Industry .
- Specifically, it’s used as an ethylene action inhibitor in the postharvest storage of fruits and vegetables . Ethylene is a hormone that accelerates ripening and senescence in fruits and vegetables. By inhibiting its action, 1-Methoxycyclooctene can help prolong the shelf life of these products .
- The method of application typically involves treating the harvested fruits and vegetables with 1-Methoxycyclooctene . The specific technical details and parameters would depend on the type of produce and the desired shelf life.
- The results of this application include better storage quality and better senescence control of stored produces . This can be particularly beneficial for long-distance transportation of fruits and vegetables .
Zukünftige Richtungen
While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .
Eigenschaften
IUPAC Name |
(1E)-1-methoxycyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACILBBCPMXTKX-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454536 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclooctene | |
CAS RN |
50438-51-2 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)






![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)



